Cas no 212713-08-1 (Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine)

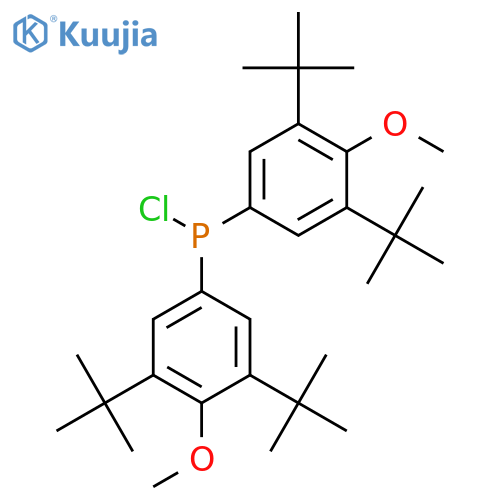

212713-08-1 structure

商品名:Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

CAS番号:212713-08-1

MF:C30H46ClO2P

メガワット:505.111809253693

MDL:MFCD08458881

CID:92422

PubChem ID:329761678

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine 化学的及び物理的性質

名前と識別子

-

- Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

- Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride

- chloro-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane

- chlorobis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine

- VOGHMZHRQUWLRE-UHFFFAOYSA-N

- Bis(3,5-di-t-butyl-4-methoxyphenyl)chlorophosphine

- Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphinous chloride

- Phosphinous chloride,bis[3,5-bis(1,1-dimethylethyl)-4-me

- SCHEMBL459830

- J-013967

- 212713-08-1

- chloro-bis(3, 5-ditert-butyl-4-methoxyphenyl)phosphane

- FT-0737730

- CS-0108747

- Bis(3 pound not5-di-tert-butyl-4-methoxyphenyl)chlorophosphine

- MFCD08458881

- DTXSID20700292

- chlorobis(3,5-di-tert-butyl-4-methoxyphenyl)phosphane

- DB-009597

- Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine

-

- MDL: MFCD08458881

- インチ: 1S/C30H46ClO2P/c1-27(2,3)21-15-19(16-22(25(21)32-13)28(4,5)6)34(31)20-17-23(29(7,8)9)26(33-14)24(18-20)30(10,11)12/h15-18H,1-14H3

- InChIKey: VOGHMZHRQUWLRE-UHFFFAOYSA-N

- ほほえんだ: ClP(C1C([H])=C(C(=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C1C([H])=C(C(=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])OC([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 504.29200

- どういたいしつりょう: 504.292

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 547

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 18.5

- 疎水性パラメータ計算基準値(XlogP): 10.5

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: はくしょくふんまつ

- ゆうかいてん: 116-120 °C

- ふってん: 552.5±50.0 °C at 760 mmHg

- フラッシュポイント: 287.9±30.1 °C

- すいようせい: Reacts with water.

- PSA: 32.05000

- LogP: 8.48030

- ようかいせい: 水と反応する

- かんど: Air & Moisture Sensitive

- じょうきあつ: No data available

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H228

- 警告文: P210

- 危険物輸送番号:UN3261

- WGKドイツ:3

- 危険カテゴリコード: 11

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

-

危険物標識:

- 包装等級:II

- リスク用語:R11

- 包装グループ:II

- 危険レベル:8

- 包装カテゴリ:II

- ちょぞうじょうけん:Moisture Sensitive. Air Sensitive. Store under Nitrogen. Ambient temperatures.

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | F314622-1g |

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine |

212713-08-1 | Null | 1g |

RMB 2425.60 | 2025-02-20 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25882-5g |

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, 94% |

212713-08-1 | 94% | 5g |

¥9380.00 | 2023-02-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-OK199-100mg |

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine |

212713-08-1 | 94% | 100mg |

¥560.0 | 2022-07-29 | |

| Aaron | AR003OY5-250mg |

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine |

212713-08-1 | 90% | 250mg |

$284.00 | 2025-02-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-227368-100mg |

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, |

212713-08-1 | 100mg |

¥451.00 | 2023-09-05 | ||

| abcr | AB205960-1 g |

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, 94%; . |

212713-08-1 | 94% | 1g |

€168.00 | 2022-06-11 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H25882-1g |

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine, 94% |

212713-08-1 | 94% | 1g |

¥3032.00 | 2023-02-28 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59990-250mg |

Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphinous chloride |

212713-08-1 | - | 250mg |

¥648.0 | 2024-07-18 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 694703-100MG |

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine |

212713-08-1 | 100MG |

¥772.16 | 2022-02-24 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B849327-250mg |

Bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine |

212713-08-1 | 94% | 250mg |

¥1,050.00 | 2022-09-02 |

Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine 関連文献

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

212713-08-1 (Bis(3,5-DI-tert-butyl-4-methoxyphenyl)chlorophosphine) 関連製品

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 42464-96-0(NNMTi)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量